molecular formula C10H9F2NO5 B1424360 Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester CAS No. 383670-91-5

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester

Cat. No. B1424360
M. Wt: 261.18 g/mol
InChI Key: JRIGUJXGRHFDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester (DNPEAEE) is an organic compound belonging to the class of nitro phenoxy acetic acid ethyl esters. It is a colorless solid that is soluble in organic solvents, such as methanol and ethanol. DNPEAEE is a versatile compound that has been used in a variety of scientific applications, ranging from synthesis to biochemical research.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Derivatives Synthesis : A difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized from 4-nitrophenylacetic acid, showcasing the utility of difluoro compounds in drug design (Buss, Coe, & Tatlow, 1986).
  • Synthesis of Trifluoromethylated Compounds : The synthesis of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters was achieved using trifluoromethylated β-nitro acetates, demonstrating the flexibility of difluoro compounds in creating complex molecules (Ono, Kawamura, & Maruyama, 1989).
  • Reformatsky Reagents in Synthesis : 3-Alkoxyalkanoic esters were synthesized directly from acetals and Reformatsky reagents, highlighting the role of difluoro compounds in novel synthetic methods (Basile, Tagliavini, Trombini, & Umani-Ronchi, 1990).

Medicinal Chemistry and Biochemistry

  • Photoaffinity Labeling : Synthesized diazirine derivatives, including [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, were used in a novel spectrophotometric approach for photoaffinity labeling, which is crucial in studying protein-ligand interactions (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
  • Peroxyoxalate Chemiluminescence Reactions : Novel aryl oxalate esters, synthesized for use in peroxyoxalate chemiluminescence reactions, demonstrate the potential of difluoro compounds in enhancing analytical methodologies (Imai, Nawa, Tanaka, & Ogata, 1986).

Enzymatic Reactions and Drug Synthesis

  • Enzymatic Hydrolysis in Drug Production : A study on the enzymatic hydrolysis of a methyl ester, as part of the production of an anti-asthma drug, highlights the application of difluoro compounds in pharmaceutical manufacturing processes (Bevilaqua, Pinto, Lima, Barreiro, Alves, & Freire, 2004).

Electrochemistry

  • Electrode Potentials Study : The study of electrode potentials of various aromatic amino acids, including N-acetyl-2,3-difluoro-l-tyrosine methyl ester, contributes to a better understanding of electron transfer processes in biochemistry (Mahmoudi, Kissner, Nauser, & Koppenol, 2016).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGUJXGRHFDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC(=C1)[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700891
Record name Ethyl difluoro(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester

CAS RN

383670-91-5
Record name Ethyl difluoro(3-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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